molecular formula C13H18N4OS B12230892 1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B12230892
M. Wt: 278.38 g/mol
InChI Key: VJGCZCKBQYGJFA-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a unique combination of cyclopropane, thiadiazole, and piperazine moieties

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Cyclopropanation: The cyclopropane moiety can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Piperazine Derivatization: The piperazine ring is functionalized with the thiadiazole and cyclopropane groups through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its combination of cyclopropane, thiadiazole, and piperazine moieties, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

cyclopropyl-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H18N4OS/c18-12(10-3-4-10)16-5-7-17(8-6-16)13-14-11(15-19-13)9-1-2-9/h9-10H,1-8H2

InChI Key

VJGCZCKBQYGJFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

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